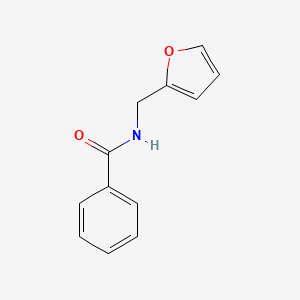

N-(2-Furylmethyl)benzamide

説明

Contextualization within the Field of Substituted Benzamide Chemistry

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnanobioletters.com Substituted benzamides, which feature various functional groups attached to the benzamide framework, have a rich history of therapeutic applications, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govnanobioletters.comvulcanchem.com The specific substituents on the aromatic ring and the amide nitrogen play a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets.

N-(2-Furylmethyl)benzamide is distinguished by the presence of a furylmethyl group attached to the amide nitrogen. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in medicinal chemistry. ontosight.ai Its incorporation into the benzamide structure introduces specific steric and electronic features, such as the potential for hydrogen bonding and enhanced binding to certain enzymatic pockets. vulcanchem.com The synthesis of such N-substituted benzamides is often achieved through well-established methods like the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl halide in the presence of a base. mdpi.comchemicalbook.in

Significance and Emerging Research Trajectories of this compound

While research on this compound as a standalone entity is still developing, its significance is underscored by the diverse biological activities reported for its derivatives. The core structure of this compound serves as a versatile building block for the synthesis of more complex molecules with a range of potential applications.

Emerging research trajectories for compounds containing the this compound moiety are varied and promising:

Anticonvulsant Activity: The broader class of benzamides has been investigated for its anticonvulsant properties. nih.gov Studies on related N-substituted benzamides suggest that the modulation of ion channels or neurotransmitter receptors could be a potential mechanism of action. mdpi.comresearchgate.netsrce.hr The unique electronic nature of the furan ring in this compound may contribute to novel interactions with these neurological targets.

Antimicrobial and Fungicidal Potential: Substituted benzamides have demonstrated efficacy against various microbial and fungal pathogens. vulcanchem.comgoogle.com The this compound structure has been incorporated into molecules designed as potential fungicides, indicating a research direction focused on agrochemical or pharmaceutical applications.

Modulation of Protein-Protein Interactions: The this compound scaffold has been identified in libraries of compounds designed to modulate protein-protein interactions (PPIs). chemdiv.com PPIs are critical in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. This suggests a trajectory for this compound derivatives as tools for chemical biology and as starting points for the development of novel therapeutics targeting these complex interactions.

Drug Discovery and Medicinal Chemistry: The compound is recognized as a valuable research chemical and building block in drug discovery programs. ontosight.aichemicalbook.insigmaaldrich.comcalpaclab.com Its derivatives, featuring additional substitutions on the benzoyl or furyl rings, are being synthesized and evaluated for a wide array of biological activities, including as potential anti-cancer agents and for cardiovascular applications. ontosight.aichemdiv.com

The following table summarizes the key properties of this compound and a related derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3952-30-5 | C12H11NO2 | 201.22 |

| 3-amino-4-chloro-N-(2-furylmethyl)benzamide | 852839-94-2 | C12H11ClN2O2 | 250.68 |

This data is compiled from publicly available chemical databases. chemicalbook.in

特性

IUPAC Name |

N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTABNBAFUSPGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284878 | |

| Record name | N-(2-Furylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3952-30-5 | |

| Record name | NSC39532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Furylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N- 2-furylmethyl Benzamide

Established Synthetic Pathways to N-(2-Furylmethyl)benzamide Analogues

Amidation Reactions from Carboxylic Acid Precursors and Amines

The most fundamental and widely employed method for synthesizing this compound is the direct amidation reaction between a benzoic acid derivative and furfurylamine. This reaction typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A classic example of this is the Schotten-Baumann reaction, which utilizes an acyl chloride (such as benzoyl chloride) and an amine in the presence of a base to form the amide. core.ac.uk This method is effective but can require harsh conditions and may not be suitable for sensitive substrates.

Direct coupling of a carboxylic acid with an amine requires a coupling agent to form a more reactive intermediate. Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with an additive like N-hydroxybenzotriazole (HOBt), facilitate this transformation under milder conditions. researchgate.net For instance, the synthesis of N-benzyl or N-(2-furylmethyl)cinnamamides has been successfully achieved by reacting cinnamic acid with the corresponding amine in the presence of boric acid as a catalyst. researchgate.net

The general scheme for these amidation reactions can be represented as:

From Acyl Chloride: Ar-COCl + H₂N-CH₂-Furyl → Ar-CONH-CH₂-Furyl + HCl

From Carboxylic Acid (with coupling agent): Ar-COOH + H₂N-CH₂-Furyl --(Coupling Agent)--> Ar-CONH-CH₂-Furyl + H₂O

These methods form the bedrock of synthesizing a vast library of this compound analogues by varying the substituents on both the benzoyl and furylmethyl portions of the molecule. nih.gov

Functionalization Strategies Employing Furylmethyl Moieties

The furfurylamine moiety is a key building block in the synthesis of various nitrogen-containing compounds. mdpi.com Its use extends beyond simple amidation and is crucial in constructing more complex molecular architectures. Strategies often involve the preparation of furfurylamine from biomass-derived furfural, highlighting a green chemistry approach. researchgate.net The reductive amination of furfural is a common method to produce furfurylamine, which can then be used in subsequent reactions. mdpi.comresearchgate.net

In more complex syntheses, the N-(2-furylmethyl) group is introduced to a pre-existing molecular scaffold. For example, in the creation of 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide, the final step is an amide bond formation between 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)benzoic acid and furfurylamine. vulcanchem.com This modular approach allows for the late-stage introduction of the furylmethyl group, which is advantageous in multi-step syntheses.

Furthermore, the furan ring itself can be a site for further functionalization, although this is less common than modifications to the benzoyl ring. The inherent reactivity of the furan ring allows for electrophilic substitution reactions, potentially leading to a wider range of analogues.

Advanced and Novel Synthetic Approaches for this compound Derivatives

Catalytic Methods in Benzamide Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. researchgate.net In the context of benzamide synthesis, various catalytic systems have been developed.

Transition metal catalysts, particularly those based on ruthenium, have been shown to mediate the direct coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. organic-chemistry.org While not specifically demonstrated for this compound, this technology is applicable to primary amines like furfurylamine. Similarly, iron has been used to catalyze the coupling of nitriles and amines. core.ac.uk A study showed a 63% conversion to N-furfurylbenzamide from benzonitrile and furfurylamine using an iron catalyst. core.ac.uk

Boronic acid derivatives have also emerged as highly active catalysts for direct amidation at room temperature. organic-chemistry.org For example, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be effective for a wide range of substrates, including primary and secondary amines. organic-chemistry.org Copper-catalyzed coupling reactions are also prominent, with systems like copper(I) oxide in combination with ligands such as N,N′-Bis[(2-furyl)methyl]oxalamide being used for coupling aryl halides with nitrogen heterocycles. researchgate.net

These catalytic methods offer significant advantages over stoichiometric reagents in terms of atom economy and environmental impact.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. rsc.orgbeilstein-journals.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. beilstein-journals.orgarabjchem.org

The synthesis of various amides, including N-alkylbenzamides, has been efficiently achieved under solvent-free conditions using microwave heating. researchgate.net In one study, a series of N-(2-furylmethyl)cinnamamides were prepared in good to excellent yields using microwave irradiation in the presence of boric acid. researchgate.net Another report describes the synthesis of structurally diverse amides from amines and benzoyl chloride under microwave irradiation, noting short reaction times and high yields. researchgate.net

The use of solid supports, such as silica gel or montmorillonite K10, in conjunction with microwave heating can further enhance reaction efficiency and simplify product purification. researchgate.net This combination represents a green and efficient methodology for the direct amidation of carboxylic acids with amines. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table is a generalized representation based on literature findings.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to Good | Often Higher |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling solvents | Can often be done solvent-free or in minimal solvent |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to rapid heating |

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of a chemical reaction is a critical aspect of synthetic chemistry. acs.org For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

Key Optimization Parameters:

Catalyst and Ligand Choice: In catalytic reactions, the selection of the metal and its coordinating ligand is paramount. For instance, in copper-catalyzed N-arylation, the use of specific diamine or oxalamide ligands can significantly improve yields and broaden the substrate scope. researchgate.net

Solvent: The choice of solvent can influence reaction rates and selectivity. While some modern methods strive for solvent-free conditions, the appropriate solvent can be crucial for dissolving reactants and facilitating the reaction.

Temperature and Reaction Time: These two parameters are intrinsically linked. Optimization often involves finding the lowest possible temperature and shortest time that still result in a high yield, which can be effectively achieved using techniques like microwave synthesis. beilstein-journals.org

Stoichiometry of Reactants: Varying the ratio of the carboxylic acid (or its derivative) to the amine can push the equilibrium towards product formation. However, using a large excess of one reactant can complicate purification.

Purification Method: Post-reaction work-up and purification are essential for obtaining a high-purity product. Techniques like column chromatography, recrystallization, and distillation are commonly employed. The choice of purification method depends on the physical properties of the target compound and the impurities present.

Statistical methods like Design of Experiments (DoE) can be employed for a systematic and robust optimization of multiple reaction variables simultaneously, leading to a more thorough understanding of the reaction landscape. acs.org

Derivatization and Scaffold Diversification of the this compound Core

The this compound framework is a valuable and adaptable scaffold in medicinal chemistry and materials science. Its structure allows for systematic chemical modifications, enabling a thorough exploration of structure-activity relationships. The capacity to introduce a wide variety of substituents onto both the benzamide and furan components, along with the ability to modify the linker region, is a critical strategy for creating novel compounds with specific, optimized properties.

The benzamide portion of the this compound molecule is a frequent target for chemical modification. Numerous research efforts have centered on adding different substituents to its phenyl ring. These changes are generally made by using substituted benzoyl chlorides or benzoic acids during the initial acylation of furfurylamine. This method facilitates the incorporation of various functional groups, such as halogens, alkyls, and nitro groups, at different positions on the ring. nih.govnih.gov

The standard synthesis involves reacting furfurylamine with a suitably substituted benzoyl chloride. mdpi.com This reaction is typically performed in an inert solvent, such as dichloromethane, and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. mdpi.com This modular approach has been used to generate libraries of this compound analogs, each with unique electronic and steric characteristics. nih.gov For example, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide ring have been synthesized to probe their biological activities. nih.gov The choice of substituent is often informed by structure-activity relationship (SAR) studies, which have shown that such modifications can significantly influence the compound's efficacy. nih.govresearchgate.net

Table 1: Examples of Substituted this compound Derivatives This table is interactive. You can sort and filter the data.

| Substituent on Benzamide | Position | Resulting Compound Name |

|---|---|---|

| 4-Amino, 3-Methyl | 3, 4 | 4-Amino-N-(2-furylmethyl)-3-methylbenzamide chemsrc.com |

| Chloro | 4 | N-(2-Furylmethyl)-4-chlorobenzamide |

| Nitro | 4 | N-(2-Furylmethyl)-4-nitrobenzamide nih.gov |

| Cyano | 4 | N-(2-Furylmethyl)-4-cyanobenzamide nih.gov |

| Iodo | 2 | N-(2-Furylmethyl)-2-iodobenzamide thieme-connect.de |

Modifications of the Furan Ring and Linker Region

In addition to the benzamide ring, the furan ring and the methylene linker offer further opportunities for structural diversification.

Furan Ring Modifications The furan ring is susceptible to electrophilic substitution, with a strong preference for reaction at the 2-position (alpha to the oxygen). msu.edupearson.com However, since the parent compound already occupies the 2-position with the methylamide linker, further substitution typically occurs at the 5-position. Furan can undergo reactions like nitration using nitric acid in acetic anhydride or halogenation with reagents like bromine. pearson.comuou.ac.inijabbr.com It is important to use mild conditions, as the furan ring is sensitive and can react vigorously, potentially leading to polymerization or ring-opening. msu.edupearson.com

Table 2: Examples of Furan Ring and Linker Modifications This table is interactive. You can sort and filter the data.

| Modification Type | Specific Change | Resulting Compound Name |

|---|---|---|

| Furan Ring Substitution | Nitration at the 5-position | N-(5-Nitro-2-furylmethyl)benzamide |

| Linker Homologation | Extension to a two-carbon linker | N-(2-Aminoethyl)-4-chlorobenzamide nih.gov |

| Linker Replacement | Replacement with an oxamide linker | N,N'-bis(furan-2-ylmethyl)oxamide nih.gov |

These derivatization strategies underscore the chemical versatility of the this compound core, enabling the creation of extensive libraries of related compounds for diverse scientific applications.

Advanced Spectroscopic and Crystallographic Characterization of N- 2-furylmethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their relationships. For N-(2-Furylmethyl)benzamide, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), shows distinct signals for each proton environment.

The methylene protons (CH₂) connecting the furan and amide groups typically appear as a doublet around δ 4.40-4.70 ppm. rsc.org The protons of the furan ring produce signals in the aromatic region, with the proton at position 5 of the furan ring appearing around δ 7.15 ppm, and the protons at positions 3 and 4 showing signals as well. rsc.org The protons of the benzoyl group are also observed in the aromatic region, generally as a multiplet between δ 7.26 and 7.54 ppm. rsc.org The amide proton (NH) often presents as a broad singlet, its chemical shift being variable depending on concentration and temperature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₂ (Furylmethyl) | 4.40 | s | - |

| Aromatic CH (Benzoyl) | 7.26-7.40 | m | - |

| Aromatic CH (Benzoyl) | 7.46-7.54 | m | - |

| Aromatic CH (Furan) | 7.15 | d | 6.0 |

Note: Data derived from a study conducted at 400 MHz in CDCl₃. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In this compound, the carbonyl carbon (C=O) of the amide group is a key feature, typically resonating at approximately δ 167-172 ppm. rsc.org The carbon atoms of the benzoyl and furyl rings appear in the range of δ 126-143 ppm. rsc.orgmdpi.com The methylene carbon (CH₂) signal is found further upfield, around δ 38-55 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| CH₂ (Furylmethyl) | 55.4, 55.6 |

| Aromatic C (Benzoyl & Furan) | 126.7, 127.1, 127.6, 128.5, 128.6, 128.7, 128.9, 129.7 |

| Quaternary C (Benzoyl & Furan) | 134.9, 136.2, 137.5 |

| C=O (Amide) | 172.3 |

Note: Data derived from a study conducted at 100 MHz in CDCl₃. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure by revealing correlations between nuclei. libretexts.org

A COSY spectrum for this compound would show correlations between coupled protons. For instance, it would confirm the connectivity between the protons on the furan ring and the methylene protons. libretexts.org

An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming assignments. For example, the methylene proton signal would show a cross-peak with the methylene carbon signal. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. thermofisher.com

A prominent feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is also strong and is usually observed around 1630-1680 cm⁻¹. spectroscopyonline.comjournalijbcrr.com The N-H bending vibration (Amide II band) is found near 1510-1570 cm⁻¹. journalijbcrr.com

Vibrations associated with the aromatic rings (both furan and benzene) include C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring can also be identified. mdpi.com

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300-3500 | Secondary Amide |

| C-H Stretch (Aromatic) | > 3000 | Benzene & Furan Rings |

| C=O Stretch (Amide I) | 1630-1680 | Amide |

| N-H Bend (Amide II) | 1510-1570 | Amide |

| C=C Stretch | 1400-1600 | Benzene & Furan Rings |

X-ray Crystallography for Solid-State Molecular Architecture

While NMR and IR spectroscopy provide data on the molecule in solution or as a bulk sample, X-ray crystallography offers a precise three-dimensional model of the molecule in the solid state. nih.gov This technique involves diffracting X-rays off a single crystal of the compound.

For a molecule like this compound, an X-ray crystal structure would reveal the exact bond lengths, bond angles, and torsion angles. It would show the planarity of the amide bond and the relative orientations of the furan and benzene rings. The crystal packing would also be elucidated, showing intermolecular interactions such as hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net Although a specific crystallographic study for this compound is not detailed in the provided search results, the principles of the technique and the expected outcomes are well-established for similar amide-containing compounds. researchgate.netrcsb.org

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its crystallographic parameters and conformational preferences. Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules and provides precise information about bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.

For instance, the crystal structure of (E)-N′-(2-Furylmethylene)benzohydrazide, a compound with a similar furan and benzene ring system, reveals a monoclinic crystal system. In this related molecule, the dihedral angle between the benzene and furan rings is a significant conformational parameter. Studies on other benzamide derivatives, such as N-(2,6-Dimethyl-phenyl)-4-methyl-benzamide, show that the two aromatic rings can be nearly orthogonal to each other, with a dihedral angle of 78.8 (1)°. nih.gov Conversely, the amide core often remains nearly coplanar with the benzoyl ring. nih.gov

The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, can be unequivocally determined through single-crystal X-ray diffraction of an enantiomerically pure sample. scirp.org Such molecules crystallize in one of the 65 Sohncke groups (chiral space groups).

A hypothetical crystal data table for this compound, based on common findings for similar organic molecules, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.0 |

| b (Å) | ~9.5 |

| c (Å) | ~10.0 |

| β (°) | ~110.0 |

| Volume (ų) | ~1100 |

| Z | 4 |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a network of intermolecular forces, with hydrogen bonding playing a pivotal role in the case of benzamides. In the solid state, this compound is expected to exhibit both intermolecular and intramolecular hydrogen bonds, which dictate its supramolecular architecture and influence its physical properties.

Intermolecular hydrogen bonds of the N—H⋯O type are a common feature in the crystal structures of benzamides. nih.govnih.gov These interactions typically involve the amide hydrogen atom as the donor and the carbonyl oxygen atom of an adjacent molecule as the acceptor, leading to the formation of infinite chains or dimeric motifs. nih.govnih.gov For example, in the crystal structure of N-(2,6-Dimethyl-phen-yl)-4-methyl-benzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.gov

Table 2: Potential Hydrogen Bond Interactions in the Crystal Lattice of this compound

| Bond Type | Donor | Acceptor | Nature |

| N—H⋯O | Amide (N-H) | Carbonyl Oxygen (C=O) of adjacent molecule | Intermolecular |

| C—H⋯O | Aromatic C-H | Furan Oxygen of same molecule | Intramolecular |

| C—H⋯π | Aromatic/Furan C-H | Benzene/Furan ring of adjacent molecule | Intermolecular |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct fragmentation pathway.

The molecular ion peak (M⁺) would confirm the molecular mass of the compound. A key fragmentation pathway for compounds containing a furfurylmethyl group attached to a nitrogen atom is the heterolytic cleavage of the C-N bond. researchgate.net This process is expected to be prominent in the mass spectrum of this compound, leading to the formation of a stable furfuryl cation, [C₅H₅O]⁺, which would give a significant peak at a mass-to-charge ratio (m/z) of 81. researchgate.net This fragment is often the main fragment ion in the mass spectra of related N-(2-furylmethyl) compounds. researchgate.net

Another characteristic fragmentation of benzamides involves the cleavage of the amide bond. This would result in the formation of a benzoyl cation, [C₆H₅CO]⁺, with an m/z of 105. The subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation would produce a phenyl cation, [C₆H₅]⁺, at m/z 77.

Table 3: Predicted Key Fragmentation Ions of this compound in Mass Spectrometry

| m/z | Ion Structure | Fragment Name |

| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Computational Chemistry and Molecular Modeling of N- 2-furylmethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of N-(2-Furylmethyl)benzamide. These computational methods provide insights into molecular properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G, are used to optimize the molecular structure and predict its stability and reactivity. edu.krd The theory posits that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of various electronic properties and reactivity descriptors. edu.krddergipark.org.tr

DFT has been successfully applied to other benzamide derivatives to understand their structural and vibrational properties, which is crucial in pharmaceutical research. researchgate.net The method can be used to model the molecule in different phases, such as in the gas phase or in various solvents, revealing how the environment affects its properties. edu.krd For instance, studies on similar molecules have shown that global chemical reactivity parameters can change depending on the polarity of the solvent. edu.krd

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital that is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The interaction and energy gap between these two orbitals are fundamental in predicting a molecule's chemical reactivity and stability. wikipedia.orglibretexts.org

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a large HOMO-LUMO gap suggests greater stability. edu.krd For this compound, analyzing the spatial distribution of the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attacks. For example, in benzamide molecules, the oxygen atom and amine subgroup often have significant contributions to both the HOMO and LUMO. tsijournals.com This analysis is crucial for understanding reaction mechanisms involving the molecule. wikipedia.org

Global Chemical Reactivity Descriptors

Electronegativity (χ): Measures the ability of a molecule to attract electrons. edu.krd

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system. A higher chemical potential suggests greater reactivity and lower stability. edu.krd

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. edu.krddergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. edu.krd

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. edu.krddergipark.org.tr

These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net Studies on related compounds have shown that these descriptors are valuable for comparing the reactivity of different molecules and understanding their potential biological activity. dergipark.org.trresearchgate.net

| Descriptor | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | (I + A) / 2 | Measures the ability of a molecule to attract electrons. edu.krd |

| Chemical Potential | μ | -(I + A) / 2 | Related to the escaping tendency of electrons; higher values indicate greater reactivity. edu.krd |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. edu.krd |

| Chemical Softness | S | 1 / η | The reciprocal of hardness, indicating polarizability. edu.krd |

| Electrophilicity Index | ω | μ2 / (2η) | Measures the propensity to accept electrons. edu.krd |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. volkamerlab.org For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with biological targets.

Conformational Analysis of this compound in Solution

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound, particularly in a solvent environment that mimics physiological conditions, is crucial. MD simulations can track the trajectory of the molecule over time, revealing its preferred conformations and the energy barriers between them. researchgate.net

By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how the solute and solvent interact and how the solvent influences the conformational landscape of the benzamide derivative. researchgate.net This type of analysis helps in identifying the low-energy, and therefore most populated, conformations of the molecule in solution, which are likely the ones that interact with biological receptors. figshare.com

Ligand-Target Binding Dynamics and Stability Simulations

MD simulations are extensively used to study the dynamics of a ligand binding to its protein target. unq.edu.arpensoft.net If a biological target for this compound is known or proposed, MD simulations can be used to model the binding process and assess the stability of the resulting ligand-protein complex. pensoft.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

While specific molecular docking studies exclusively on this compound are not extensively detailed in publicly available literature, research on closely related N-benzylbenzamide and other furan-containing derivatives provides significant insights into its potential biological targets and binding interactions. These studies use computational methods to predict how these compounds might interact with various enzymes and receptors, suggesting potential therapeutic applications.

One notable study identified a complex derivative containing the this compound core, specifically N-(2,6-dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide, as a potent inhibitor of autotaxin (ATX), an enzyme implicated in cancer metastasis and other diseases. nih.gov Computational docking suggested that this compound targets the hydrophobic pocket of ATX, thereby blocking the active site. nih.gov

Furthermore, extensive research on N-benzylbenzamide derivatives, which are structurally analogous to this compound, has revealed their potential as inhibitors of various key biological targets. These findings suggest that this compound could exhibit similar activities. Molecular docking simulations have been instrumental in elucidating these potential interactions. For instance, a series of novel N-benzylbenzamide derivatives were identified as potent tubulin polymerization inhibitors, with computational studies showing that they bind to the colchicine binding site at the interface of α/β-tubulin. nih.govresearchgate.net This interaction disrupts microtubule dynamics, a key mechanism for anticancer agents.

Other potential targets for benzamide scaffolds have been explored through molecular modeling. These include enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Docking studies on benzamide derivatives have helped in designing compounds with potent inhibitory effects on these Alzheimer's disease-related targets. mdpi.com Similarly, N-benzylbenzamide derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production. researchgate.net

The table below summarizes the potential biological targets for this compound based on docking studies of structurally related compounds.

| Biological Target | Ligand Class Studied | Predicted Binding Site/Mode | Potential Therapeutic Area |

| Autotaxin (ATX) | This compound derivative | Targets the hydrophobic pocket, blocking the active site. nih.gov | Cancer, Inflammation nih.gov |

| Tubulin | N-Benzylbenzamide derivatives | Binds to the colchicine site on β-tubulin. nih.govresearchgate.net | Cancer nih.gov |

| Acetylcholinesterase (AChE) | Benzamide derivatives | Interacts with the active site of the enzyme. mdpi.com | Alzheimer's Disease mdpi.com |

| β-secretase (BACE1) | Benzamide derivatives | Interacts with the active site of the enzyme. mdpi.com | Alzheimer's Disease mdpi.com |

| Tyrosinase | N-Benzylbenzamide derivatives | Interacts with the enzyme's active site. researchgate.net | Hyperpigmentation disorders |

| Nematode Complex II | Benzamide derivatives | Binds to the rhodoquinone-binding site. mdpi.com | Anthelmintic |

Hot spot analysis and interaction profiling are crucial for understanding the specific molecular interactions that stabilize the ligand-protein complex. These analyses identify key amino acid residues in the target's binding pocket that contribute significantly to the binding energy.

For benzamide derivatives targeting the mitochondrial complex II in nematodes, docking studies have revealed a consistent interaction pattern. mdpi.com The amidic carbonyl group is predicted to form crucial hydrogen bonds with residues such as Tryptophan (Trp) and Tyrosine (Tyr) in different subunits of the complex. mdpi.com Specifically, interactions with Trp215 of subunit B and Tyr96 of subunit D (in C. elegans) are highlighted. mdpi.com Furthermore, the benzamide's 'A' ring (the benzene ring) establishes a key interaction with an Arginine (Arg) residue in subunit C. mdpi.com These interactions serve as an anchor, guiding the molecule's alignment within the active site. rkmmanr.org

In the case of the this compound-containing inhibitor of autotaxin (ATX), computational docking and subsequent mutagenesis studies confirmed that the compound binds within a hydrophobic pocket, preventing substrate access to the active site. nih.gov The furan moiety itself can contribute to binding, potentially forming interactions within purine-rich enzymatic pockets.

For N-benzylbenzamide derivatives that inhibit tubulin, docking models show the trimethoxyphenyl ring occupying a hydrophobic pocket, while other parts of the molecule form hydrogen bonds with residues like Cys241, validating the binding to the colchicine site. These detailed interaction profiles are essential for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance potency and selectivity.

The key interacting residues for related benzamide compounds with their targets are summarized in the table below.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Nematode Complex II | Trp215 (Subunit B), Tyr96 (Subunit D), Arg74 (Subunit C) | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

| Tubulin (Colchicine Site) | Cys241 | Hydrogen Bonding | researchgate.net |

| Autotaxin (ATX) | Not specified | Binds within a hydrophobic pocket | nih.gov |

Structure-activity Relationship Sar Investigations of N- 2-furylmethyl Benzamide Analogues

Elucidating Key Structural Determinants for Biological Efficacy

The biological activity of N-(2-Furylmethyl)benzamide analogues is intricately linked to the specific arrangement and nature of their constituent parts. The benzamide ring, the furan moiety, and the connecting amide bridge all play crucial roles in the molecule's interaction with its biological target.

The benzamide ring is a common scaffold in many biologically active compounds and its substitution pattern significantly modulates the activity of this compound analogues. The nature, position, and size of substituents on this ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for binding to a biological target.

Research has shown that the introduction of specific substituents on the benzamide ring can either enhance or diminish biological efficacy. For instance, in a series of benzamide derivatives designed as SARS-CoV PLpro inhibitors, the addition of an amino group to the benzamide moiety was found to increase inhibitory capacity. nih.gov However, further derivatization of this amino group, such as with dimethylamino, sulfonamide, or carbamate groups, generally led to a decrease in activity. nih.gov This suggests that a free amino group is beneficial, while bulkier or electronically different groups are detrimental.

The position of the substituent also plays a role. In some cases, the impact of a modification appears to be independent of its position. nih.gov In contrast, other studies have highlighted the importance of the substitution pattern. For example, in a study of dopamine D4 receptor ligands, substituted benzamides with polar substituents at the 4- (para) and/or 5- (meta) positions showed enhanced affinity for a mutant receptor. nih.gov This indicates that the specific placement of polar groups can be critical for receptor interaction.

The electronic effects of substituents are also a key determinant of activity. A comparison between a methyl group (moderate +I-effect) and a trifluoromethyl group (-I-effect) revealed that the electron-withdrawing nature of the trifluoromethyl group resulted in a loss of binding affinity. nih.gov This highlights the sensitivity of the biological target to the electronic environment of the benzamide ring. In some series, a simple methyl group was found to be the most beneficial substituent. nih.gov

The following interactive table summarizes the impact of various substituents on the benzamide ring on the biological activity of different classes of benzamide derivatives.

| Substituent | Position | Effect on Activity | Compound Class | Reference |

| Amino (-NH2) | Various | Increase | SARS-CoV PLpro inhibitors | nih.gov |

| Dimethylamino (-N(CH3)2) | Amino position | Decrease | SARS-CoV PLpro inhibitors | nih.gov |

| Sulfonamide (-SO2NHR) | Amino position | Decrease | SARS-CoV PLpro inhibitors | nih.gov |

| Carbamate (-OCONHR) | Amino position | Decrease | SARS-CoV PLpro inhibitors | nih.gov |

| Polar groups (e.g., -OH, -OCH3) | 4- (para) and/or 5- (meta) | Increase (in specific cases) | Dopamine D4 receptor ligands | nih.gov |

| Methyl (-CH3) | Various | Increase | SARS-CoV PLpro inhibitors | nih.gov |

| Trifluoromethyl (-CF3) | Various | Decrease | SARS-CoV PLpro inhibitors | nih.gov |

| Hydroxyl (-OH), Methoxy (-OCH3), Fluorine (-F) | Phenyl ring | Favorable | JNK3 inhibitors | researcher.life |

| Tertiary nitrogen, Methyl, Primary amino groups | Various | Unfavorable | JNK3 inhibitors | researcher.life |

The furan ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. ijabbr.comutripoli.edu.ly Its unique electronic properties and ability to participate in hydrogen bonding contribute significantly to the biological profile of this compound analogues. ijabbr.com The furan ring can act as a bioisostere for other aromatic systems, offering opportunities for rational drug design. ijabbr.com

Substitutions on the furan ring can further modulate the biological activity. For example, in a series of 2-furylethylene derivatives, various substituents at the 5-position of the furan ring were shown to influence their antibacterial activity and partition coefficient (log P). scielo.org.mx This indicates that modifications to the furan ring can fine-tune the physicochemical properties of the molecule, which in turn affects its biological efficacy.

Research on various furan-containing compounds has demonstrated the impact of different substituents. For example, N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine has shown significant action against certain bacteria. ijabbr.com This highlights that adding substituted phenyl groups to the furan ring can be a viable strategy for enhancing antibacterial activity. Similarly, 1-Benzoyl-3-furan-2-ylmethyl-thiourea has also demonstrated antibacterial properties. ijabbr.com

The following table provides examples of how the furan ring and its substitutions contribute to the bioactivity of different compounds.

| Compound/Derivative | Substitution on Furan Ring | Observed Biological Activity | Reference |

| 2-Furylethylene derivatives | Various at position 5 | Antibacterial activity, influences log P | scielo.org.mx |

| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | 5-(4-chlorophenyl) | Antibacterial | ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Unsubstituted furan-2-ylmethyl | Antibacterial | ijabbr.com |

| 3,4-dibromo-5-((triisopropylsilyl)oxy)furan-2(5H)-one | Dibromo and silyloxy substitutions | Cytotoxicity against cancer cells | ijabbr.com |

Modifications to the amide linker can have a profound impact on biological activity. For instance, inverting the amide group to create the corresponding anilide can lead to a complete loss of activity, as observed in a series of benzamide-based SARS-CoV PLpro inhibitors. nih.gov This suggests that the specific orientation of the carbonyl and N-H groups is crucial for binding.

The stability of the amide bond can also be a factor in the biological activity of anilides, although a direct correlation is not always observed. researchgate.net In some cases, the nature of the amine liberated upon hydrolysis of the amide bond is the primary determinant of activity. researchgate.net However, for compounds that act as intact molecules, the conformational constraints imposed by the amide linker are paramount. The α-ketoamide moiety, for example, has been explored for its ability to modulate the conformation of lead compounds by altering structural rigidity and hydrogen bonding capacity. acs.org

Furthermore, the groups attached to the amide nitrogen can influence activity. In some instances, avoiding bulky substitutions on the nitrogen is crucial for maintaining activity. researcher.life The presence of a hydrogen atom in a urea moiety, which is structurally related to the amide linker, has also been identified as important for the activity of certain inhibitors. researcher.life

The following table illustrates the influence of modifications to the amide linker on biological activity.

| Modification | Effect on Activity | Compound Class | Reference |

| Inversion of amide to anilide | Loss of activity | SARS-CoV PLpro inhibitors | nih.gov |

| Introduction of α-ketoamide | Modulates conformation and potency | Various | acs.org |

| Bulky N-substitutions | Reduced activity | JNK3 inhibitors | researcher.life |

| Unsubstituted urea hydrogen | Crucial for activity | JNK3 inhibitors | researcher.life |

Role of the Furan Ring and its Substitutions in Bioactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

Development of Predictive Models for this compound Derivatives

The development of a predictive QSAR model involves several key steps: data collection, descriptor calculation and filtration, model building using various statistical methods, and rigorous validation. nih.gov For this compound derivatives, this would involve compiling a dataset of analogues with their corresponding biological activities. A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would then be calculated for each molecule.

Various statistical methods can be employed to build the QSAR model, with multi-linear regression (MLR) being a common approach. researchgate.net For instance, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides used a genetic function approximation protocol to build a model with satisfying statistical qualities. researchgate.net The resulting model indicated that an increase in descriptors like Log D and a reduction in others like Shadow_Z length could lead to greater inhibition of the target enzyme. researchgate.net

In another example, a 2-D QSAR study on 2-arylbenzimidazole derivatives identified descriptors such as SpMin2_Bhe (the smallest eigenvalue n. 2 of the Burden matrix weighted by Sanderson electronegativity) as having a significant positive contribution to the inhibitory activity. ajchem-a.com This suggests that specific electronic and topological features are crucial for the activity of these compounds.

The development of a robust QSAR model for this compound derivatives would allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, ultimately saving time and resources.

Statistical Validation and Robustness of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov This process involves both internal and external validation procedures.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the robustness of the model. scielo.org.mx In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.5) indicates good internal predictive ability. mdpi.comjppres.com

External validation involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. mdpi.com The predictive ability of the model is then evaluated by comparing the predicted activities with the experimentally determined values for the test set. A high correlation coefficient for the test set (R²pred) is indicative of a robust and predictive model. researchgate.net For example, a QSAR model for a series of benzamide derivatives showed a predicted correlation coefficient (r²pred) of 0.88, indicating strong predictive power. researchgate.net

A QSAR model is generally considered acceptable if it meets certain statistical criteria, such as an r² value greater than 0.6 and a q² value greater than 0.5. mdpi.comjppres.com The following table presents key statistical parameters used for the validation of QSAR models.

| Statistical Parameter | Symbol | Description | Acceptable Value | Reference |

| Coefficient of determination | r² | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 | mdpi.comjppres.com |

| Cross-validated correlation coefficient | q² or Q² | Assesses the internal predictive ability of the model. | > 0.5 | mdpi.comjppres.com |

| Predicted correlation coefficient for external test set | R²pred or r²pred | Measures the predictive power of the model for an external set of compounds. | High value (e.g., > 0.6) | researchgate.net |

| Fischer's F-test | F | A statistical test that assesses the overall significance of the regression model. | High value | jppres.com |

By adhering to these rigorous validation principles, QSAR models for this compound derivatives can serve as reliable tools for guiding the design and optimization of new, more potent analogues.

Stereoelectronic Requirements for Optimal Biological Response

The biological activity of this compound analogues is intricately linked to their stereoelectronic properties. This encompasses the three-dimensional arrangement of atoms (stereochemistry) and the distribution of electron density within the molecule (electronic effects). Research into related compound series provides significant insights into the stereoelectronic requirements for optimizing the biological response of these analogues.

Influence of the Furan Moiety

The furan ring is a critical component, and its electronic characteristics and substitution pattern play a pivotal role in modulating biological activity. The furan ring is an electron-rich aromatic system, a feature that can facilitate strong interactions with biological targets such as enzymes or receptors. dergipark.org.tr

In studies of related compounds, the substitution on the furan ring has been shown to be a key determinant of activity. For instance, in a series of N-benzoyl-N'-[5-(substituted phenyl)-2-furoyl] semicarbazide derivatives, the nature of the substituent on the phenyl ring attached to the furan at position 5 significantly influenced their insecticidal and anticancer activities. mdpi.com This suggests that both steric and electronic effects at this position are important for the biological response.

Furthermore, investigations into other furan-containing bioactive molecules have highlighted that the introduction of substituents directly onto the furan ring can have a profound impact. For example, in a series of salvinorin A analogues, which also contain a furan ring, the addition of small, electron-withdrawing groups to the furan resulted in a significant decrease in potency. This indicates that maintaining the inherent electron-rich nature of the furan ring may be crucial for optimal interaction with its biological target.

The position of substitution on the furan ring is also a critical factor. Electrophilic substitution reactions on furan preferentially occur at the 2-position. ijabbr.com This inherent reactivity profile suggests that modifications at this position are synthetically accessible and could be a key area for SAR exploration in this compound analogues.

Impact of the Benzamide Moiety

The benzamide portion of the molecule also presents numerous opportunities for structural modification to fine-tune biological activity. The substitution pattern on the benzoyl ring can significantly alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

In studies on various benzamide derivatives, it has been consistently shown that the nature and position of substituents on the benzoyl ring are critical for activity. For example, in a series of N-benzoyl-2-hydroxybenzamides, variation of the substituent at the para-position of the benzoyl ring led to significant changes in their activity against various parasites. nih.gov This highlights the importance of the electronic environment of the benzoyl ring in determining the biological response.

The following table summarizes the effects of substituents on the benzoyl ring in a series of N-benzoyl-2-hydroxybenzamides, which can provide inferential guidance for the this compound series.

| Compound | R (para-substituent on Benzoyl Ring) | Activity (IC50 in µM against P. falciparum) |

| 1a | -CH2CH3 | >23 |

| 1b | -Cl | 0.8 |

| 1c | -Br | 1.1 |

| 1d | -F | 1.8 |

| 1e | -OCH3 | 3.5 |

| 1f | -NO2 | 1.1 |

Data derived from a study on N-benzoyl-2-hydroxybenzamides and is intended to be illustrative of potential SAR trends for this compound analogues. nih.gov

The data suggests that electron-withdrawing groups (such as chloro, bromo, and nitro) at the para-position of the benzoyl ring tend to enhance the antiprotozoal activity compared to an electron-donating group like ethyl. This indicates that a more electron-deficient benzoyl ring may be favorable for the biological activity of this class of compounds.

The Amide Linker

Biological Activity and Mechanistic Pharmacology of N- 2-furylmethyl Benzamide

In Vitro Investigations of Bioactivity

The therapeutic potential of a compound is preliminarily established through in vitro studies, which explore its interactions with specific biological targets. For N-(2-furylmethyl)benzamide and its derivatives, these investigations have spanned a range of activities, from enzyme and receptor modulation to antimicrobial and anticancer effects.

Derivatives of benzamide have demonstrated notable inhibitory effects against several key enzymes implicated in human disease. For instance, certain N-phenylbenzamide derivatives have been shown to moderately inhibit acetylcholinesterase (AChE), with IC50 values ranging from 33.1 to 85.8 µM. nih.gov Their inhibitory action against butyrylcholinesterase (BuChE) was generally weaker, with IC50 values between 53.5 and 228.4 µM. nih.gov In many cases, these derivatives were more effective against AChE than BuChE. nih.govsemanticscholar.org The development of novel inhibitors for both AChE and BuChE is a significant strategy in managing conditions like Alzheimer's disease. nih.gov

Furthermore, benzamide-bearing benzenesulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isoforms, as well as AChE, with inhibition constants (Ki) in the nanomolar range. semanticscholar.orgtubitak.gov.tr Specifically, Ki values for these compounds ranged from 4.07 ± 0.38 to 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 to 37.16 ± 7.55 nM for hCA II. semanticscholar.orgtubitak.gov.tr Their Ki values for AChE were found to be between 8.91 ± 1.65 and 34.02 ± 5.90 nM. semanticscholar.orgtubitak.gov.tr

Other studies have also highlighted the potential of different benzamide derivatives. For example, coumestrol has been shown to inhibit AChE, BuChE, and carbonic anhydrase II with Ki values of 10.25 ± 1.94 nM, 5.99 ± 1.79 nM, and 25.41 ± 1.10 nM, respectively. mdpi.com Additionally, novel pyrazolyl-thiazole derivatives have demonstrated effective inhibition of hCA I and hCA II, with Ki values in the ranges of 5.72 ± 0.98–37.67 ± 5.54 nM and 18.90 ± 2.37–58.25 ± 13.62 nM, respectively. researchgate.net These compounds also inhibited AChE with Ki values between 25.47 ± 11.11 and 255.74 ± 82.20 nM. researchgate.net

The interaction of benzamide derivatives with various receptors is a key area of pharmacological research. For example, the substituted benzamide Spectramide, labeled with 125I, has been identified as a potent and highly selective antagonist for the dopamine D2 receptor in in vitro binding assays using rat striatal homogenates. nih.gov Kinetic analysis revealed a dissociation constant (Kd) of 25 pM. nih.gov Competition studies confirmed its high selectivity for the D2 receptor over the D1 receptor and the dopamine-uptake site. nih.gov

In the context of cancer, some thiourea derivatives have been found to bind effectively to the epidermal growth factor receptor (EGFR), which in turn inhibits tumor cell proliferation. jppres.com Molecular docking studies have also been employed to predict the binding interactions of newer N-benzothiazol-2-yl benzamide analogues with the allosteric site of glucokinase (GK), identifying compounds that significantly enhance its catalytic activity. japsonline.com

Furthermore, research into sigma (σ) receptors, which are implicated in cancer, has led to the development of selective ligands. While the 3D structure of the σ2 receptor is not yet available, ligand-based modeling has been the primary approach for the rational design of σ receptor ligands. acs.org

This compound and its related structures have been investigated for their potential as antimicrobial agents. A variety of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives have demonstrated a broad spectrum of activity against several microorganisms, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml. nih.gov One particular benzamide derivative exhibited strong activity against drug-resistant B. subtilis with an MIC of 1.95 µg/ml. nih.gov

Similarly, certain N-(2-hydroxy-4-substitutedphenyl)benzamides have shown antibacterial efficacy, particularly against the Gram-positive bacterium Staphylococcus aureus at an MIC of 25 µg/ml. nih.gov Some of these compounds were also active against the Gram-negative Pseudomonas aeruginosa at an MIC of 12.5 µg/ml. nih.gov In terms of antifungal activity against C. albicans, some derivatives were found to be more potent than their cyclic benzoxazole counterparts. nih.gov

Other studies have reported that newly synthesized benzamide derivatives show promising antibacterial activity. For instance, one compound displayed excellent activity against both B. subtilis and E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Additionally, carbamothioyl-furan-2-carboxamide derivatives have shown significant antifungal activity against various fungal strains. mdpi.com

The anticancer potential of this compound derivatives has been explored in various cancer cell lines. For example, a flufenamic acid derivative demonstrated cytotoxic effects against the MCF-7 breast cancer cell line with a GI50 of 148 µM. pensoft.net This compound was found to induce apoptosis, as evidenced by an increase in caspase 9 mRNA levels and cytochrome c release. pensoft.net It also showed inhibitory activity against the epidermal growth factor receptor (EGFR) kinase with an EC50 of 0.13 µM. pensoft.net

In another study, carbamothioyl-furan-2-carboxamide derivatives were tested against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com One compound, at a concentration of 20 μg/mL, showed the highest anticancer activity against hepatocellular carcinoma, with a cell viability of 33.29%. mdpi.com

Furthermore, the benzamide derivative VKNG-2 was shown to overcome multidrug resistance in the S1-M1-80 colon cancer cell line by inhibiting the ABCG2 transporter. nih.gov At a concentration of 5 µM, VKNG-2 increased the efficacy of mitoxantrone by 70-fold and SN-38 by 112-fold. nih.gov Molecular docking suggested a high affinity for the ABCG2 transporter's substrate-drug binding site. nih.gov

The potential of compounds to protect and support neurons is crucial for addressing neurodegenerative diseases. While direct studies on this compound are limited, related research provides insights. For example, extracts from Tremella fuciformis have been shown to promote neurite outgrowth in PC12h cells, suggesting neurotrophic effects. nih.gov This extract also demonstrated neuroprotective properties by inhibiting Aβ-induced toxicity. nih.gov

Similarly, compounds from Hericium erinaceus have shown both neuroprotective and neurotrophic effects in vitro and in vivo. mdpi.com These effects are attributed to the stimulation of Nerve Growth Factor (NGF) gene expression. mdpi.com

Estrogen has also been shown to have neuroprotective effects by increasing the expression of the anti-apoptotic protein bcl-2 in rat hippocampal neurons and human NT2 neurons in vitro. nih.gov It also reduces the expression of the pro-apoptotic protein BAD and inhibits cytochrome c translocation and caspase 3 activation. nih.gov

In an in vitro model of excitotoxicity, Thymoquinone demonstrated neuroprotective effects in rat organotypic hippocampal slices by reducing neuronal damage induced by kainic acid. mdpi.com This protection is linked to its ability to reduce the expression of ER stress-related proteins. mdpi.com

Understanding how a compound interacts with its intended target and its selectivity across the proteome is a critical aspect of drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for validating direct target binding in intact cells and tissues. pelagobio.com This technique can provide quantitative data on drug-target engagement, helping to bridge the gap between biochemical potency and cellular efficacy. pelagobio.com

For covalent inhibitors, which form a permanent bond with their target, assessing target engagement and selectivity is essential to optimize dosing and minimize off-target toxicity. nih.gov Chemoproteomic platforms, such as activity-based protein profiling (ABPP), are used for unbiased, proteome-wide profiling of these inhibitors. nih.govnomuraresearchgroup.com These methods help in target identification and selectivity profiling from the early stages of drug discovery. nomuraresearchgroup.com

For instance, the kinome-targeting probe XO44 has been used in chemical proteomics to study target engagement in native biological settings. biorxiv.org Such studies are invaluable for confirming that a potential drug is interacting with its intended kinase target within the complex cellular environment. biorxiv.org

Neurotropic and Neuroprotective Effects

In Vivo Pharmacological Studies in Animal Models (excluding toxicology and safety)

Detailed in vivo pharmacological data for this compound is not extensively documented in peer-reviewed literature. However, the broader class of benzamide derivatives has undergone significant evaluation for various therapeutic applications, including as anticonvulsant agents.

Efficacy Evaluation in Disease-Specific Animal Models (e.g., Anticonvulsant activity in seizure models)

While specific studies on this compound are not available, research on other benzamide derivatives has demonstrated anticonvulsant properties in established animal models of seizures. For instance, compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide have shown potent anticonvulsant effects in the maximal electroshock (MES) seizure model in both mice and rats. nih.gov This model is considered predictive of efficacy against generalized tonic-clonic seizures. Another common model, the subcutaneous pentylenetetrazole (scPTZ) test, is used to identify agents that may be effective against absence seizures. mdpi.com The evaluation of N-benzyl-2-acetamidopropionamide derivatives has also revealed highly potent anticonvulsant activities in the MES test. nih.gov

The furan moiety, a component of this compound, is also present in various compounds with demonstrated biological activities, though not always specifically anticonvulsant. For example, some furan-containing derivatives have been investigated for anticancer and antimicrobial effects. nih.gov The inclusion of a furan ring in the structure of this compound suggests that it may possess a unique pharmacological profile that warrants further investigation in standard seizure models.

Table 1: Common Animal Models for Anticonvulsant Drug Screening

| Model | Seizure Type Modeled | Typical Endpoint |

| Maximal Electroshock (MES) | Generalized tonic-clonic | Abolition of the hind limb tonic extensor component |

| Subcutaneous Pentylenetetrazole (scPTZ) | Absence (myoclonic) seizures | Prevention of clonic seizures |

| 6-Hz Psychomotor Seizure Test | Psychomotor (focal) seizures | Protection from seizure activity |

| Kindling (e.g., Corneal, Amygdala) | Complex partial seizures, epileptogenesis | Reduction in seizure severity and duration |

Evaluation of Biological Responses in Relevant Animal Systems

Beyond anticonvulsant activity, benzamide derivatives have been shown to elicit other biological responses. For example, certain N-substituted benzamides have demonstrated anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNFα) in mice. nih.gov This suggests that beyond direct neuronal effects, some benzamides may modulate inflammatory pathways that can be associated with neurological disorders. There is currently no specific data available on the biological responses of this compound in relevant animal systems.

Mechanistic Elucidation of Biological Action

The precise molecular mechanisms of this compound are not well-defined. However, by examining the targets and pathways of related compounds, potential avenues for its mechanism of action can be hypothesized.

Characterization of Downstream Signaling Pathways and Cellular Responses

The modulation of molecular targets by benzamide compounds can lead to the alteration of various downstream signaling pathways. For example, the inhibition of HDACs can lead to changes in gene expression that affect cell cycle and apoptosis. researchgate.net The inhibition of VEGFR-2 can disrupt angiogenesis signaling pathways crucial for tumor growth. nih.gov Furthermore, some benzamides have been shown to inhibit the transcription factor NF-kappaB, a key regulator of inflammation and apoptosis. nih.gov The specific downstream signaling pathways and cellular responses affected by this compound remain to be elucidated through dedicated research.

Understanding Modulation of Disease-Related Pathways

Given the potential anticonvulsant properties of related compounds, a primary disease-related pathway of interest for this compound would be those governing neuronal excitability. This could involve direct interaction with ion channels (e.g., sodium or potassium channels) or modulation of neurotransmitter systems (e.g., GABAergic or glutamatergic pathways). For example, some anticonvulsant enaminones with an N-benzamide structure are thought to act through inhibition of sodium channels and as positive allosteric modulators at the GABAA benzodiazepine receptor site. mdpi.com Without experimental data, the modulation of disease-related pathways by this compound remains speculative.

Metabolic Pathways and Biotransformation of N- 2-furylmethyl Benzamide

In Vitro Metabolic Profiling

There is no available scientific literature that has identified the in vitro metabolic profile of N-(2-Furylmethyl)benzamide.

Identification of Phase I Metabolites (e.g., Hydroxylation, N-dealkylation, O-dealkylation)

No studies have been published that identify the specific Phase I metabolites of this compound. Therefore, data on potential hydroxylation, N-dealkylation, or O-dealkylation products are not available.

Identification of Phase II Metabolites (e.g., Glucuronidation, Sulfation)

There is no published research identifying any Phase II metabolites of this compound, such as glucuronide or sulfate conjugates.

Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450, UGTs)

The specific enzyme systems, including Cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of this compound have not been characterized in the scientific literature.

In Vivo Biotransformation Studies in Animal Models (excluding human data)

No in vivo biotransformation studies for this compound in any animal models have been reported in the available scientific literature.

Metabolite Identification in Biological Matrices (e.g., plasma, urine)

There are no published data on the identification of this compound metabolites in any biological matrices such as plasma or urine from animal models.

Cross-Species Metabolic Comparisons and Differences

Due to the lack of metabolic studies in any single species, no cross-species comparisons of the metabolism of this compound can be made.

Analytical Quantification Methodologies for N- 2-furylmethyl Benzamide in Research

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of N-(2-Furylmethyl)benzamide. torontech.com High-performance liquid chromatography and gas chromatography are two powerful methods used for its separation and detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying the amount of this compound in a sample. torontech.comnih.gov This technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent). torontech.com By comparing the retention time and peak area of the sample to that of a known standard, the identity and concentration of the compound can be determined. nih.govejgm.co.uk

For purity analysis, HPLC can effectively separate this compound from any impurities or related substances. The area of the main peak relative to the total area of all peaks provides an estimate of the compound's purity, often expressed as a percentage. torontech.com Several chemical suppliers note the use of HPLC for quality control to ensure the purity of their this compound products. amadischem.com

Typical HPLC Parameters for Analysis:

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Column | The stationary phase where separation occurs. A common choice is a C18 reversed-phase column. ejgm.co.uk | e.g., C18, 5µm, 250 mm x 4.6 mm ejgm.co.uk |

| Mobile Phase | The solvent that carries the sample through the column. A mixture of water, methanol, and acetonitrile is often used. ejgm.co.uk | e.g., Water:Methanol:Acetonitrile (84:1:15 v/v/v) ejgm.co.uk |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min ejgm.co.uk |

| Detection | A UV detector is commonly used, set at a wavelength where the compound absorbs light. contractpharma.com | e.g., 254 nm or 280 nm ejgm.co.ukcontractpharma.com |

| Injection Volume | The amount of sample introduced into the system. | 20 µL ejgm.co.uk |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile compounds. innovatechlabs.com While this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified through a process called derivatization to create a more volatile form. researchgate.netrsc.org This allows for its separation and analysis using GC.